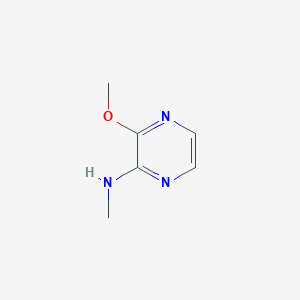

3-methoxy-N-methylpyrazin-2-amine

Description

Overview of Pyrazine (B50134) Derivatives in Chemical Research

Pyrazine and its derivatives are heterocyclic aromatic compounds that are integral to numerous areas of chemical research. Their unique structure, a six-membered ring with two nitrogen atoms in a para arrangement, provides a scaffold for a diverse range of chemical modifications. ontosight.ai This structural versatility allows for the fine-tuning of their electronic and steric properties, making them valuable building blocks in organic synthesis.

In the realm of medicinal chemistry, pyrazine derivatives are recognized for their presence in a variety of biologically active compounds. tandfonline.comnih.gov They form the core of several drugs with diverse therapeutic applications. imist.ma For instance, some pyrazine-based compounds have been investigated for their potential as anticancer and antiviral agents. nih.govimist.ma

Beyond pharmaceuticals, pyrazine derivatives are also significant in materials science and catalysis. Their ability to coordinate with metal ions has led to their use in the development of new catalysts and functional materials. tandfonline.com They are also employed in the synthesis of dyes and organic conductors. The extensive research into pyrazine derivatives highlights their importance and the continuous exploration of their potential applications.

Significance of Methoxy- and Amino-Substituted Pyrazines in Chemical Science

Amino groups (-NH2) and their derivatives, such as the N-methylamino group (-NHCH3), introduce a site for hydrogen bonding and can act as a base. This functionality is crucial for biological activity, as it allows for interactions with enzymes and receptors. imist.ma The presence of an amino group can also serve as a handle for further chemical modifications, allowing for the synthesis of more complex molecules. The combination of methoxy (B1213986) and amino substituents on a pyrazine ring creates a molecule with a unique set of properties, making it a target of interest for synthetic and medicinal chemists.

Research Landscape of 3-Methoxy-N-methylpyrazin-2-amine and Structurally Related Compounds

While specific research on this compound is not extensively documented in publicly available literature, the study of its structural analogs provides valuable insights. The general class of aminopyrazines has been a subject of interest in medicinal chemistry. For instance, various substituted aminopyrazines have been explored for their potential therapeutic effects.

The synthesis of related compounds often involves multi-step processes. For example, the synthesis of 3-amino-N'-methylpyrazine-2-carbohydrazide derivatives has been reported, involving the reaction of amino-pyrazin-2-hydrazide and methylhydrazide with various reagents. researchgate.net The synthesis of other methoxypyrazine derivatives, such as 3-methoxy-2-methylpyridine, has also been described, often involving the methylation of a corresponding hydroxy compound or the reduction of a pyridine (B92270) N-oxide precursor. prepchem.com

The chemical properties of a similar compound, 3-methoxy-5-methyl-2-pyrazinamine, are available in public databases, providing some comparative data. nih.gov The research on these and other related structures helps to build a picture of the potential reactivity and properties of this compound.

Interactive Data Table: Properties of Related Pyrazine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Methoxy-5-methyl-2-pyrazinamine | C6H9N3O | 139.16 |

| 3-Methylpyrazin-2-amine | C5H7N3 | 109.13 |

| 2-Isobutyl-3-methoxypyrazine | C9H14N2O | 166.22 |

| 3-Methoxy-N-methylpyridin-2-amine | C7H10N2O | 138.17 |

Note: Data sourced from various chemical databases. nih.govbldpharm.comuni.lu

The exploration of the research landscape indicates that while direct studies on this compound are limited, the foundational knowledge from related pyrazine chemistry provides a strong basis for future investigations into its synthesis, properties, and potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3-methoxy-N-methylpyrazin-2-amine |

InChI |

InChI=1S/C6H9N3O/c1-7-5-6(10-2)9-4-3-8-5/h3-4H,1-2H3,(H,7,8) |

InChI Key |

QCFNELBMTWIRMD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CN=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy N Methylpyrazin 2 Amine

Historical Development of Pyrazine (B50134) Synthesis Relevant to Aminopyrazine Derivatives

The history of pyrazine synthesis is a foundational element in understanding the approaches to its more complex derivatives. Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms in a 1,4-arrangement, was first synthesized in the 19th century. researchgate.net Early methods for creating the pyrazine ring, which remain relevant, classically involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation of the resulting dihydropyrazine (B8608421) intermediate. researchgate.netslideshare.net

The evolution of organic synthesis brought more sophisticated methods. For instance, the cyclization of α-aminocarbonyl compounds provided another route to the pyrazine core. mdpi.com As the importance of pyrazine derivatives in pharmaceuticals and flavor chemistry grew, so did the need for methods to introduce various functional groups onto the pyrazine ring. The synthesis of aminopyrazines, a critical subclass, was significantly advanced through methods allowing for the direct introduction or subsequent modification of amino groups on the pyrazine scaffold. acs.orgrsc.org These foundational methods paved the way for the development of polysubstituted pyrazines, including those with the specific substitution pattern found in 3-methoxy-N-methylpyrazin-2-amine.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the pyrazine ring with all the required substituents already in place or introduced during the ring-forming process.

Strategies for Pyrazine Ring Formation and Functionalization

The construction of a polysubstituted pyrazine ring like that in this compound requires careful selection of starting materials. A primary strategy involves the condensation of a functionalized 1,2-dicarbonyl precursor with a 1,2-diamine. dur.ac.uk In a hypothetical direct synthesis of the target molecule, this would necessitate a highly specialized 1,2-dicarbonyl compound already bearing a methoxy (B1213986) group and a 1,2-diamine with a methyl group. The complexity and stability of such precursors make this direct approach challenging.

Alternative ring synthesis strategies that have been developed for pyrazines include:

Self-condensation of α-amino aldehydes: A biomimetically inspired route involves the homodimerization of α-amino aldehydes followed by air oxidation to form 2,5-disubstituted pyrazines. mdpi.com

Cyclization of α-azido ketones: Reduction of α-azido ketones can lead to intermediates that cyclize to form the pyrazine ring. slideshare.net

From amino acids: Certain synthetic pathways utilize amino acids as starting materials, converting them into precursors like α-amino aldehydes or amides that can then be used to build the pyrazine ring. mdpi.comdur.ac.uk

These methods highlight the versatility in forming the core pyrazine structure, which is the first step in accessing specifically functionalized derivatives.

Introduction of Methoxy and N-Methylamino Functionalities

In a direct synthesis, the key functional groups—methoxy and N-methylamino—would ideally be incorporated via the starting materials. This would involve a synthetic design where one precursor carries the N-methylamino functionality and the other contains the methoxy group.

A hypothetical pathway could involve the condensation of a molecule like N-methyl-1,2-diaminoethane with a methoxy-substituted 1,2-dicarbonyl compound. However, the regiochemical outcome of such a condensation would need to be strictly controlled to ensure the desired 2-amino, 3-methoxy substitution pattern. The electron-donating and steric properties of the methoxy and N-methylamino groups would heavily influence the cyclization and final arrangement on the pyrazine ring.

Indirect Synthesis and Derivatization Approaches

Indirect routes, which involve the synthesis of a pyrazine core followed by the stepwise introduction or modification of functional groups, are often more practical for creating highly substituted, unsymmetrical pyrazines.

Modification of Substituted Pyrazine Precursors

This strategy relies on a pre-formed pyrazine ring that is subsequently functionalized. A plausible synthetic pathway towards this compound could begin with a simpler, commercially available pyrazine derivative, such as a halopyrazine or an aminopyrazine.

One potential route could start from 2-amino-3-chloropyrazine. The synthesis would proceed in two key steps:

Methoxylation: The chloro group at the 3-position can be replaced with a methoxy group via a nucleophilic aromatic substitution reaction using sodium methoxide. The presence of the electron-donating amino group can influence the reactivity of the adjacent position.

N-Methylation: The primary amino group at the 2-position would then be methylated. This could be achieved using various methylating agents, though care must be taken to control the degree of methylation and avoid reaction at the ring nitrogen atoms.

An alternative approach could involve starting with 2,3-dichloropyrazine. The differing reactivity of the chlorine atoms could be exploited to introduce the methoxy and methylamino groups sequentially. One chlorine atom would be substituted with sodium methoxide, and the other with methylamine (B109427). The order of these additions is crucial for achieving the correct final product. For example, a related synthesis of N-Methylpyrazine-2,3-diamine has been achieved by reacting 2-Amino-3-chloropyrazine with an aqueous solution of methylamine under microwave irradiation, demonstrating the feasibility of introducing a methylamino group onto an aminopyrazine precursor. chemicalbook.com

The conversion of a hydroxypyrazine to a methoxypyrazine is another key transformation. For instance, 2-isobutyl-3-hydroxypyrazine can be methylated to form 2-isobutyl-3-methoxypyrazine. dur.ac.uk This suggests that if 3-hydroxy-N-methylpyrazin-2-amine could be synthesized, a subsequent methylation step would yield the target compound.

A summary of potential indirect synthetic transformations is presented below.

Table 1: Potential Indirect Synthetic Transformations| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 2-Amino-3-chloropyrazine | 1. NaOCH₃2. Methylating agent | This compound | Nucleophilic Aromatic Substitution, N-Methylation |

| 2,3-Dichloropyrazine | 1. NaOCH₃2. CH₃NH₂ | This compound | Sequential Nucleophilic Aromatic Substitution |

| 3-Hydroxy-N-methylpyrazin-2-amine | Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | This compound | O-Methylation (Williamson Ether Synthesis) |

Regioselective Functionalization Strategies

Achieving the specific 2,3-disubstitution pattern of this compound requires high regiocontrol. The pyrazine ring is electron-deficient, which facilitates nucleophilic substitution but complicates electrophilic substitution. The position of functionalization is heavily influenced by any existing substituents on the ring.

Modern synthetic chemistry offers advanced tools for controlling regioselectivity on heterocyclic systems:

Directed Ortho Metalation (DoM): A directing group on the pyrazine ring can direct a strong base (like an organolithium reagent or a hindered magnesium-amide base) to deprotonate the adjacent "ortho" position. thieme-connect.com This creates a metalated intermediate that can then react with an electrophile to introduce a new substituent at a specific site. For pyrazines, directing groups can guide metalation to specific C-H bonds, allowing for precise functionalization. mdpi.comthieme-connect.com

Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, or Buchwald-Hartwig couplings are powerful tools for forming C-C, C-N, and C-O bonds on a pyrazine ring. researchgate.net Starting with a dihalopyrazine, these methods can be used to introduce substituents in a regioselective manner, sometimes by exploiting the differential reactivity of the halogenated positions.

Gold-Catalyzed Annulation: In some specialized syntheses, gold catalysts have been used to achieve regioselective cyclization reactions to form fused pyrazine systems, demonstrating the high level of control possible with modern catalysts. acs.orgnih.gov

These strategies are essential for overcoming the inherent challenges in selectively functionalizing one specific position on the pyrazine ring over other, electronically similar positions.

Catalytic and Green Chemistry Innovations in Pyrazine Synthesis

Recent advancements in organic synthesis have emphasized the development of more sustainable and efficient catalytic systems, which are highly applicable to the synthesis of pyrazine derivatives like this compound. These innovations focus on reducing waste, avoiding harsh conditions, and utilizing catalysts that are both highly active and reusable.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a powerful tool for forming carbon-nitrogen bonds. This methodology is effective for the amination of heteroaryl chlorides, which can sometimes be unreactive under traditional SNAr conditions. nih.gov For the synthesis of this compound, the reaction between 2-chloro-3-methoxypyrazine (B1589331) and methylamine could be catalyzed by a palladium complex. Chelating phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and facilitate the reaction. nih.gov This catalytic approach often proceeds under milder conditions and gives higher yields compared to non-catalytic methods.

| Catalyst/Ligand System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Chelating Phosphine Ligands | Buchwald-Hartwig Cross-Coupling | High efficiency for C-N bond formation, applicable to unreactive chlorides, mild reaction conditions. | nih.gov |

| MFe₂O₄@PDA@BuSO₃H Nanocatalyst | Domino Knoevenagel–Condensation–Cyclization | Magnetically recoverable, reusable, environmentally benign solvent (ethanol/water), high catalytic activity. | nih.gov |

| Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs | Three-component Mechanochemical Reaction | Eco-friendly (mechanosynthesis), easily recoverable magnetic catalyst, high yields, short reaction times. | rsc.org |

Transition-Metal-Free and Green Solvents: In a significant move towards greener chemistry, research has demonstrated that the amination of some heteroaryl chlorides can proceed efficiently without a transition-metal catalyst. Facile SNAr reactions of chloropyrazines and chloropyrimidines with various amines have been successfully carried out in water, using potassium fluoride (B91410) (KF) as a promoter. researchgate.net This method avoids the cost and potential toxicity associated with heavy metal catalysts and utilizes an environmentally benign solvent. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable technology for accelerating organic reactions. For the synthesis of N-substituted 3-aminopyrazine-2-amides, microwave heating has been shown to dramatically reduce reaction times from hours to minutes while often improving yields. nih.gov This technique can be applied to the amination step in the synthesis of this compound, offering a more energy-efficient and rapid production method. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Methoxy N Methylpyrazin 2 Amine

Reactivity of the Pyrazine (B50134) Core and its Substituents

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution. However, the substituents on the ring, a powerful electron-donating amino group and a moderately activating methoxy (B1213986) group, significantly influence this reactivity.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

The pyrazine ring itself is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of the strongly activating amino group at the C2 position and the methoxy group at the C3 position enhances the electron density of the ring, making EAS more feasible than on an unsubstituted pyrazine. The amino group is a powerful ortho-, para-director. In this molecule, the positions ortho (C3) and para (C5) to the amino group are key sites for substitution. The methoxy group is also an ortho-, para-director.

Considering the combined directing effects, electrophilic attack is most likely to occur at the C5 position, which is para to the amino group and meta to the methoxy group. The C6 position is also activated, being ortho to the methoxy group and meta to the amino group. The directing influence of the powerful amino group is generally dominant.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The general mechanism for EAS involves the initial attack of the electrophile by the pi-electron system of the pyrazine ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.comlumenlearning.comchemistrysteps.com This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com A subsequent fast step involves the removal of a proton from the carbon bearing the electrophile to restore aromaticity. masterorganicchemistry.com

| Electrophile (E+) | Predicted Major Product | Rationale |

| NO₂⁺ | 3-methoxy-N-methyl-5-nitropyrazin-2-amine | The amino group is a strong activating and para-directing group, making the C5 position the most nucleophilic. |

| Br⁺ | 5-bromo-3-methoxy-N-methylpyrazin-2-amine | Halogenation is expected to follow the same regioselectivity as nitration, favoring the position para to the amino group. |

| SO₃ | 2-amino-3-methoxy-N-methylpyrazin-5-sulfonic acid | Sulfonation will also likely occur at the C5 position. |

Nucleophilic Aromatic Substitution:

The electron-deficient pyrazine ring is inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogens. accessscience.com However, in this compound, the ring is substituted with electron-donating groups, which generally disfavor SNAr. For SNAr to occur, a good leaving group, such as a halide, would typically need to be present on the ring.

If a derivative, for instance, 5-halo-3-methoxy-N-methylpyrazin-2-amine, were subjected to a strong nucleophile, substitution would be possible. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized Meisenheimer complex. stackexchange.com The leaving group is then expelled in the second step to restore aromaticity. stackexchange.com

Reactions Involving the Amino and Methoxy Groups

The amino and methoxy groups themselves can undergo various transformations.

Reactions of the Amino Group:

The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. accessscience.comlibretexts.orgorganic-chemistry.orgunacademy.com This reaction, known as diazotization, is fundamental in the synthesis of a wide variety of derivatives. The resulting pyrazinyldiazonium salt can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents like halogens, cyano, or hydroxyl groups. It is important to note that diazonium salts derived from heterocyclic amines can be unstable. organic-chemistry.org

Reactions of the Methoxy Group:

The methoxy group is an ether linkage and can be cleaved under strongly acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgyoutube.comorganic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an SN2 mechanism), yielding the corresponding 3-hydroxy-N-methylpyrazin-2-amine (a pyrazinone tautomer) and methyl iodide. libretexts.orgmasterorganicchemistry.com Cleavage of aryl methyl ethers will consistently produce a phenol (B47542) and an alkyl halide because nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.org

Transformations at the N-Methylamine Moiety

The secondary amine functionality of the N-methylamino group is a key site for further derivatization.

N-Alkylation, N-Acylation, and Related Derivatizations

N-Alkylation:

The nitrogen of the N-methylamino group possesses a lone pair of electrons and is nucleophilic, allowing it to undergo N-alkylation with alkyl halides or other alkylating agents. ncert.nic.in The reaction typically requires a base to neutralize the proton produced and to prevent the formation of a quaternary ammonium (B1175870) salt. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases. acs.orgchemrxiv.org The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. acs.orgchemrxiv.orgresearchgate.netrsc.orgunica.it

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Cs₂CO₃ | CH₃CN | Room Temp. to 70 °C | acs.orgchemrxiv.org |

| Primary/Secondary Alcohols | KOBut | Toluene | 110-140 °C | rsc.orgunica.it |

| Alkyl Triflate | Amine Itself | Dichloromethane | Room Temp. | N/A |

N-Acylation:

Primary and secondary amines readily react with acylating agents such as acid chlorides or anhydrides in a nucleophilic substitution reaction to form amides. ncert.nic.in This acylation of the N-methylamino group in this compound would yield the corresponding N-acetyl or N-benzoyl derivative. The reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the acid byproduct (e.g., HCl). bldpharm.comnih.gov In some cases, the reaction can proceed without a catalyst. bldpharm.com

Exploration of Amine Inversion and Rotational Barriers

Amine Inversion:

The nitrogen atom of the N-methylamino group is sp³ hybridized and has a trigonal pyramidal geometry. This allows for a process called pyramidal inversion (or nitrogen inversion), where the nitrogen atom and its substituents rapidly oscillate through a planar, sp²-hybridized transition state. derpharmachemica.comwikipedia.org This process is analogous to an umbrella turning inside out in the wind. wikipedia.org For most acyclic amines, the energy barrier for this inversion is low (around 24.2 kJ/mol for ammonia), leading to rapid racemization at room temperature if the nitrogen were a stereocenter. wikipedia.org

The inversion barrier is influenced by electronic and steric factors. derpharmachemica.com Electron-withdrawing groups attached to the nitrogen generally decrease the barrier, while bulky substituents tend to increase it. For N-methyl anilines, substituents on the aromatic ring can also affect the inversion barrier; electron-donating groups can increase the electron density on the nitrogen, potentially raising the barrier. derpharmachemica.com

Rotational Barriers:

Rotation around the C2-N bond (the bond connecting the pyrazine ring to the N-methylamino group) is also a key dynamic process. There is a degree of double bond character in the C-N bond due to the delocalization of the nitrogen's lone pair into the aromatic pyrazine ring. This partial double bond character creates a rotational barrier. The magnitude of this barrier is influenced by the electronic properties of the ring and its substituents, as well as by steric hindrance between the N-methyl group and the adjacent methoxy group at the C3 position. Low rotational barriers for methyl groups have been observed in other complex molecules. nih.gov

Oxidation and Reduction Pathways

Oxidation:

The pyrazine ring and its substituents can undergo oxidation under various conditions. The N-methylamino group is susceptible to oxidation. For instance, flavoproteins can catalyze the oxidation of primary and secondary amines. The pyrazine ring itself, being electron-rich due to the substituents, could be susceptible to oxidation, potentially leading to N-oxides or ring-opening under harsh conditions.

Reduction:

The pyrazine ring can be reduced to a piperazine (B1678402) ring. wikipedia.org Common methods for this transformation include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically employs hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, platinum, or rhodium. google.comacs.orgacs.org The reaction often requires elevated temperature and pressure. google.com The specific conditions can influence the stereochemical outcome of the reduction if new chiral centers are formed. rsc.org

Chemical Reduction: A classic method for the reduction of pyrazines is the use of sodium metal in ethanol. wikipedia.org This dissolving metal reduction can effectively saturate the pyrazine ring to yield the corresponding piperazine. Sodium borohydride (B1222165) has also been used for the reduction of N-carbonyliminopyridinium ylides to tetrahydropyridines, suggesting its potential for partial or full reduction of activated pyrazinium systems. cdnsciencepub.com Electrochemical methods have also been developed for the reduction of pyrazines to dihydropyrazines and piperazines. acs.orgcdnsciencepub.com

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Detailed mechanistic studies employing kinetic and spectroscopic methods specifically for this compound are not extensively documented in peer-reviewed literature. General principles of pyrazine chemistry suggest that the reactivity of this compound would be influenced by the electronic effects of its substituents: the electron-donating methoxy and N-methylamino groups, and the electron-withdrawing pyrazine ring nitrogens.

In hypothetical reaction scenarios, kinetic studies would be invaluable for elucidating reaction mechanisms. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, monitoring the reaction rate's dependence on the concentrations of the substrate and nucleophile would help establish the reaction order. A second-order rate law, first order in each reactant, would be consistent with a bimolecular addition-elimination mechanism, which is common for electron-deficient aromatic systems like pyrazine.

Spectroscopic methods would be crucial for identifying intermediates and transition states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR could be used to track the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. In-situ NMR monitoring at low temperatures might allow for the detection of transient intermediates, such as a Meisenheimer complex in an SNAr reaction. The chemical shifts would provide evidence for the structural changes occurring during the reaction.

Infrared (IR) Spectroscopy: IR spectroscopy could monitor changes in functional groups. For example, the C-O stretching frequency of the methoxy group or the N-H stretching of the amino group would shift or disappear upon reaction, providing clues about the bonds being formed or broken.

UV-Visible Spectroscopy: The formation of colored intermediates, which is common in the formation of Meisenheimer complexes, could be monitored using UV-Vis spectroscopy. The appearance and decay of new absorption bands would provide kinetic data on the formation and consumption of these intermediates.

While specific experimental data for this compound is not available, a hypothetical kinetic experiment for a substitution reaction could yield data as presented below.

Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

| Experiment | Initial [this compound] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

This table is illustrative and not based on actual experimental results.

Spectroscopic Data for Key Functional Groups

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| This compound | ~3.9 (s, 3H, -OCH3), ~3.1 (d, 3H, -NHCH3), ~5.0 (q, 1H, -NH), ~7.5-8.0 (m, 2H, pyrazine-H) | ~160 (C-O), ~155 (C-N), ~130-140 (pyrazine C-H), ~55 (-OCH3), ~30 (-NCH3) | ~3350 (N-H stretch), ~2950 (C-H stretch), ~1250 (C-O stretch) |

This table represents expected spectroscopic data based on typical values for similar structures and is not from measured spectra of the compound.

Without dedicated studies, any discussion on the reaction mechanisms of this compound remains speculative and based on analogies to more thoroughly investigated pyrazine systems. Further research is required to provide concrete evidence for its chemical behavior.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough and extensive search of scientific literature and chemical databases has revealed a significant lack of available spectroscopic and structural data for the chemical compound This compound . Despite targeted searches for various analytical data types, including vibrational (FTIR, FT-Raman), nuclear magnetic resonance (¹H NMR, ¹³C NMR, 2D-NMR), and electronic (UV-Vis) spectroscopy, no specific experimental or detailed research findings for this particular molecule could be retrieved.

The investigation included queries for the synthesis and characterization of this compound, which would typically contain the spectroscopic information required for a detailed analysis. However, these searches did not yield any relevant scholarly articles or datasets.

While information exists for structurally related compounds, such as 2-methoxy-3-methylpyrazine, 3-methoxy-N-methylpyridin-2-amine, and 3-methoxy-5-methyl-2-pyrazinamine, the strict focus of the requested article is solely on this compound. Extrapolating data from analogous compounds would not provide the scientifically accurate and specific analysis required and would violate the constraints of the request.

Therefore, the creation of a detailed article focusing on the spectroscopic characterization and structural elucidation of this compound, complete with data tables and in-depth research findings, is not possible at this time due to the absence of the necessary primary data in the public domain.

Spectroscopic Characterization and Structural Elucidation of 3 Methoxy N Methylpyrazin 2 Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Determination of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the types of electronic transitions that occur upon absorption of ultraviolet or visible light. For aromatic heterocyclic compounds like 3-methoxy-N-methylpyrazin-2-amine, the UV-Vis spectrum is typically characterized by two main types of transitions: π→π* and n→π* transitions.

The pyrazine (B50134) ring, being an aromatic system, possesses a set of delocalized π molecular orbitals. The transitions of electrons from bonding (π) to anti-bonding (π) orbitals are referred to as π→π transitions. These are generally high-energy transitions, resulting in strong absorption bands, typically in the shorter wavelength region of the UV spectrum.

Additionally, the nitrogen atoms in the pyrazine ring and the nitrogen of the amino group possess non-bonding electrons (lone pairs), denoted as 'n'. The excitation of these non-bonding electrons to an anti-bonding π* orbital gives rise to n→π* transitions. These transitions are typically of lower energy compared to π→π* transitions and thus appear at longer wavelengths. A key characteristic of n→π* transitions is their lower intensity compared to π→π* transitions.

While specific experimental data for the absorption maxima (λmax) of this compound is not extensively documented in publicly available literature, computational studies on pyrazine and its derivatives can provide theoretical insights into their electronic transitions. researchgate.netacs.org Based on the general characteristics of similar aromatic amines and pyrazine derivatives, the UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to these transitions.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

| Transition Type | Expected Wavelength Region (nm) | Expected Intensity |

|---|---|---|

| π→π* | 200 - 300 | High |

It is important to note that the exact positions of these absorption maxima are influenced by the substituents on the pyrazine ring (the methoxy (B1213986) and N-methylamino groups) and the solvent used for the measurement.

Solvatochromic Effects and pH Influence on Spectra

The position, and sometimes the intensity, of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent in which the compound is dissolved. This phenomenon is known as solvatochromism. wikipedia.orgnih.gov The interaction between the solvent and the solute molecule in its ground and excited states can alter the energy gap between these states, leading to a shift in the absorption maximum.

A shift to a longer wavelength (red shift or bathochromic shift) indicates that the excited state is more stabilized by the polar solvent than the ground state. Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) suggests that the ground state is more stabilized. For n→π* transitions, an increase in solvent polarity typically leads to a blue shift because the lone pair electrons in the ground state can form hydrogen bonds with protic solvents, thereby lowering their energy and increasing the energy required for the transition. montana.edu For π→π* transitions, the effect of solvent polarity is generally smaller but can lead to a red shift if the excited state is more polar than the ground state.

The pH of the solution can also significantly impact the UV-Vis spectrum of this compound due to the presence of basic nitrogen atoms in the pyrazine ring and the amino group. Protonation of these nitrogen atoms can alter the electronic distribution within the molecule, leading to substantial shifts in the absorption bands. For instance, protonation of a ring nitrogen would likely lead to a significant change in the n→π* transition, as the non-bonding electrons would be involved in a new sigma bond. Studies on similar nitrogen-containing heterocyclic compounds have shown that changes in pH can be used to determine the pKa values of the molecule. copernicus.org

Table 2: Predicted Spectral Shifts for this compound under Different Conditions

| Condition | Transition | Expected Shift | Rationale |

|---|---|---|---|

| Increasing Solvent Polarity | n→π* | Blue Shift (Hypsochromic) | Stabilization of the ground state through hydrogen bonding with the non-bonding electrons. montana.edu |

| Increasing Solvent Polarity | π→π* | Red Shift (Bathochromic) | Potential for a more polar excited state to be stabilized by the polar solvent. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C6H9N3O), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (MS/MS) provides crucial information about the structure of the molecule. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is generated, which can be interpreted to deduce the connectivity of atoms within the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C6H9N3O)

| Ion | Predicted m/z |

|---|---|

| [M+H]+ | 140.0818 |

| [M+Na]+ | 162.0637 |

Potential Fragmentation Pathways:

Loss of a methyl radical (•CH3): Cleavage of the N-CH3 bond or the O-CH3 bond.

Loss of formaldehyde (B43269) (CH2O): From the methoxy group.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic rings.

Cleavage of the pyrazine ring: Leading to various smaller charged fragments.

Analysis of the fragmentation pattern would provide strong evidence for the presence of the N-methyl and methoxy groups, as well as the pyrazine core.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Although no specific crystal structure for this compound has been reported in the searched literature, the analysis of crystal structures of other pyrazine derivatives provides a strong basis for predicting the types of intermolecular interactions that would be present. iucr.orgiucr.orgnih.govresearchgate.netresearchgate.net

The presence of nitrogen atoms in the pyrazine ring and the N-H group of the secondary amine provides sites for hydrogen bonding. It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the pyrazine nitrogen atoms and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Table 4: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | N-H (donor), Pyrazine N (acceptor), Methoxy O (acceptor) | Formation of a stable, three-dimensional network. iucr.orgresearchgate.net |

| π-π Stacking | Pyrazine rings | Contribution to the stabilization of the crystal lattice through parallel or offset stacking. |

Computational Chemistry and Molecular Modeling of 3 Methoxy N Methylpyrazin 2 Amine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a molecule. These methods provide insights into the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-methoxy-N-methylpyrazin-2-amine, DFT calculations, such as with the B3LYP functional and a 6-31G** basis set, would be employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov This process minimizes the total energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

For instance, studies on similar heterocyclic compounds like pyrazine (B50134) derivatives have utilized DFT to determine their optimized geometries. researchgate.net The resulting energetic information provides the molecule's total energy, which is crucial for comparing the stability of different conformations or isomers.

Table 1: Illustrative Optimized Geometric Parameters for a Pyrazine Derivative (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (ring) | 1.34 | ||

| C-C (ring) | 1.39 | ||

| C-O | 1.36 | ||

| O-CH3 | 1.43 | ||

| C-N (amine) | 1.38 | ||

| N-CH3 | 1.45 | ||

| C-N-C (ring) | 116 | ||

| C-C-N (ring) | 122 | ||

| C-O-C | 118 | ||

| C-N-C (amine) | 120 | ||

| C-C-N-C (ring) | 0 | ||

| C-C-O-C | 180 |

Note: This data is illustrative and based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.commdpi.com

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyrazine ring and the amino group, while the LUMO would be distributed over the pyrazine ring. The energy gap can be calculated using DFT methods. Studies on similar heterocyclic compounds have shown that the HOMO-LUMO gap can predict chemical reactivity. nih.gov

Table 2: Illustrative FMO Energies for a Substituted Pyrazine (Calculated)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and based on typical values for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. proteopedia.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy (B1213986) group, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the methyl groups and the amino group would exhibit positive potential. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. youtube.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C-O bond of the methoxy group and the C-N bond of the N-methylamine group.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By calculating the energy for a series of rotational angles (dihedral angles), a one-dimensional PES can be constructed to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Studies on N-methylanilines, which are structurally similar to the N-methylamino portion of the target molecule, have investigated their conformational preferences and rotational barriers. researchgate.netnih.govwikipedia.org The conformational preferences of N-azulenyl-N-methyl amides have also been studied, revealing that the planarity of the aromatic system can significantly influence the cis/trans ratio of the amide bond. nih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

An MD simulation of this compound in water would reveal how the molecule's conformation fluctuates over time and how it forms hydrogen bonds with surrounding water molecules. The simulation could also provide insights into the solvation structure and the stability of the molecule in an aqueous environment. acs.orgnitech.ac.jp

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The prediction of spectroscopic parameters through computational chemistry, followed by validation with experimental data, is a cornerstone of modern chemical analysis. This approach provides deep insights into the molecular structure and electronic properties of a compound. For a molecule like this compound, this process would typically involve a synergistic combination of theoretical calculations and laboratory-based spectroscopic measurements.

Although specific studies on this compound are not available, the established methodologies for similar pyrazine derivatives provide a clear framework for how such an investigation would be conducted.

Theoretical Framework for Spectroscopic Prediction

The primary tool for predicting spectroscopic parameters is Density Functional Theory (DFT). This quantum mechanical modeling method is widely used to calculate the electronic structure of molecules and from that, derive various properties, including spectroscopic data. The general workflow for a computational study of this compound would involve:

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the geometry with the lowest electronic energy. Different conformers, arising from the rotation around single bonds (e.g., the C-N and C-O bonds), would be calculated to identify the global minimum energy structure.

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be animated to understand the specific atomic motions corresponding to each spectral peak.

NMR Chemical Shift Calculations: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating the absolute magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁵N). These shielding values are then converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

Validation with Experimental Data

The computationally predicted spectra are of limited value without experimental validation. The standard experimental techniques that would be used to verify the theoretical predictions for this compound include:

Infrared (IR) Spectroscopy: An experimental IR spectrum would be recorded and compared to the predicted spectrum. The positions, intensities, and shapes of the absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=N stretch, C-O stretch, C-H bends) would be analyzed. A good correlation between the experimental and scaled theoretical wavenumbers would support the calculated molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for structural confirmation. The experimental chemical shifts and coupling constants would be compared with the predicted values. A strong agreement would provide high confidence in the assigned structure and its conformation in solution.

Mass Spectrometry (MS): While not directly predicted by DFT in the same way as IR and NMR, mass spectrometry provides the exact molecular weight and fragmentation pattern, which confirms the elemental composition of the synthesized compound.

The comparison between theoretical and experimental data allows for a detailed and robust characterization of the molecule. Discrepancies between the two can point to environmental effects (like solvent interactions not fully captured by the computational model) or the presence of multiple conformers.

In the absence of dedicated research for this compound, the detailed tables of predicted versus experimental spectroscopic parameters cannot be provided. The scientific community would benefit from such a study to further enrich the understanding of the structure-property relationships in this class of heterocyclic compounds.

Advanced Analytical Methodologies for Research on 3 Methoxy N Methylpyrazin 2 Amine

Hyphenated Techniques for Structural Confirmation (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous structural confirmation of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It is a powerful tool for the analysis of volatile compounds. For 3-methoxy-N-methylpyrazin-2-amine, GC-MS analysis would provide a retention time for the compound and a mass spectrum. The mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its fragment ions, serves as a molecular fingerprint that can be used for structural elucidation and confirmation. researchgate.netunl.edu The fragmentation pattern can provide valuable information about the different parts of the molecule. For instance, N-methylated compounds often show characteristic fragment ions. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that is particularly useful for the analysis of compounds in complex matrices. nih.govnih.gov It couples HPLC with tandem mass spectrometry. In LC-MS/MS, the molecular ion of the analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis. researchgate.net For this compound, an LC-MS/MS method would be developed by optimizing the chromatographic conditions as described for HPLC and then optimizing the mass spectrometric parameters, including the ionization source (e.g., electrospray ionization - ESI) and the collision energy for fragmentation. sigmaaldrich.com

A hypothetical set of MRM transitions for this compound is shown in Table 2.

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis of this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 140.1 | 97.1 | 69.1 | 15 |

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, can provide valuable information about the redox properties of a molecule, i.e., its ability to be oxidized or reduced. The electrochemical behavior of pyrazine (B50134) and its derivatives has been studied, and it is known that the pyrazine ring can undergo reduction. researchgate.net The presence of substituents, such as the methoxy (B1213986) and N-methylamino groups on this compound, will influence its redox potential.

A cyclic voltammetry experiment would involve scanning the potential of an electrode in a solution containing the compound and measuring the resulting current. The resulting voltammogram would show peaks corresponding to the oxidation and reduction processes. The peak potentials provide information about the thermodynamic ease of these processes, while the peak currents are related to the concentration of the analyte and the kinetics of the electron transfer. Such studies can reveal information about the stability of the resulting radical ions and the reversibility of the redox processes.

Trace Analysis and Impurity Profiling in Synthetic Batches

The identification and quantification of impurities in synthetic batches of a compound are critical for ensuring its quality and for understanding its synthetic pathway. nih.govresearchgate.netnih.gov Impurity profiling involves the use of highly sensitive and selective analytical methods to detect, identify, and quantify impurities, which may include starting materials, intermediates, by-products, and degradation products.

For this compound, a comprehensive impurity profiling strategy would likely involve a combination of HPLC with UV and MS detection. nih.gov

HPLC-UV/PDA: An optimized HPLC method, as described in section 6.1.1, would be used to separate the main component from its impurities. The use of a PDA detector allows for the comparison of the UV spectra of the impurity peaks with that of the main compound, which can help in identifying structurally related impurities.

LC-MS/MS: This technique is invaluable for the structural elucidation of unknown impurities, even at trace levels. nih.gov By analyzing the mass spectra and fragmentation patterns of the impurities, their structures can often be proposed or confirmed.

A typical impurity profile for a synthetic batch of this compound might include the impurities listed in Table 3.

Table 3: Hypothetical Impurity Profile for a Synthetic Batch of this compound

| Impurity | Potential Source | Typical Level (%) |

| 2-Chloro-3-methoxypyrazine (B1589331) | Starting Material | < 0.1 |

| 2-Amino-3-methoxypyrazine | Intermediate/By-product | < 0.15 |

| 3-Hydroxy-N-methylpyrazin-2-amine | By-product/Degradation Product | < 0.1 |

| Dimeric Impurities | By-product | < 0.05 |

The development and application of these advanced analytical methodologies are essential for the thorough scientific investigation of this compound, ensuring a comprehensive understanding of its purity, structure, and properties.

Structure Activity Relationship Sar Studies and Rational Design of 3 Methoxy N Methylpyrazin 2 Amine Derivatives

Design Principles for Modulating Reactivity and Properties of Pyrazine (B50134) Analogues

The design of novel pyrazine analogues is centered on systematically altering substituents to enhance target affinity, selectivity, and pharmacokinetic profiles. The pyrazine ring is an electron-deficient system due to the two nitrogen atoms, which influences its reactivity and interactions with biological targets. mdpi.com Key design principles involve:

Modulation of Electronic Properties: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and amino (-NHCH₃) groups, as seen in the parent compound, increases the electron density of the pyrazine ring. This can enhance interactions with specific biological targets and modulate the compound's pKa. Conversely, introducing electron-withdrawing groups (EWGs) can alter binding modes and reactivity. The relative position of these substituents is critical in directing these effects. rsc.org

Steric Modifications: Altering the size and shape of substituents can influence how a molecule fits into a biological target's binding pocket. For instance, replacing the N-methyl group with larger alkyl or aryl groups can probe the steric tolerance of a binding site and potentially introduce new, favorable van der Waals interactions.

Hydrogen Bonding Capacity: The nitrogen atoms in the pyrazine ring and the heteroatoms in the methoxy and amino substituents can act as hydrogen bond acceptors or donors. Modifications that alter this capacity, such as converting an amine to an amide or a methoxy to a hydroxyl group, are a primary strategy for improving target engagement and specificity. nih.gov

Physicochemical Properties: Solubility, lipophilicity (logP), and metabolic stability are critical properties governed by a molecule's structure. Introducing polar groups can increase aqueous solubility, while modifying metabolically labile sites, such as the methoxy group, can improve pharmacokinetic behavior. rsc.org Computational tools are often used to predict these properties during the design phase.

Synthesis and Characterization of Substituted Pyrazine Analogues

The synthesis of pyrazine derivatives can be achieved through various established chemical routes. A common approach involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net For the specific scaffold of 3-methoxy-N-methylpyrazin-2-amine, a versatile starting material would be an appropriately substituted aminopyrazine, which can be synthesized from commercially available precursors.

A plausible synthetic approach for creating derivatives could involve the following steps:

Starting Material Synthesis: A common precursor, 2-amino-3-chloropyrazine, can be reacted with methylamine (B109427) to produce 2-amino-3-(methylamino)pyrazine. chemicalbook.com

Introduction of the Methoxy Group: The subsequent introduction of a methoxy group can be challenging. An alternative is to start with a precursor that already contains the desired oxygen functionality, such as a hydroxypyrazine, which can then be methylated.

Derivatization: Once the core scaffold is assembled, further modifications can be made. For example, the secondary amine of the N-methylamino group can be acylated or alkylated to introduce a variety of substituents. Similarly, the methoxy group could be demethylated to a hydroxyl group, which can then be used as a handle for further functionalization.

A general synthetic scheme is the reaction of an acid chloride with an amine derivative to form an amide linkage, a common strategy in creating libraries of related compounds for screening. researchgate.netrjpbcs.com

Table 1: Illustrative Synthetic Scheme for Pyrazine Derivatives

| Reaction Step | Reactants | Reagents/Conditions | Product | Description |

|---|---|---|---|---|

| 1 | 2-Amino-3-chloropyrazine, Methylamine | CuSO₄, Microwave, 120°C | 2-Amino-3-(methylamino)pyrazine | Nucleophilic substitution of chlorine with methylamine. chemicalbook.com |

| 2 | Substituted Pyrazine-2-carboxylic acid, Piperazine (B1678402) derivative | T3P (Propylphosphonic anhydride) | Pyrazine-2-carboxamide derivative | Amide coupling reaction to link pyrazine core with another heterocyclic moiety. rjpbcs.com |

| 3 | α-Diketone, 1,2-Diamine | Oxidation (e.g., air, mild oxidant) | Substituted Pyrazine | Classic cyclocondensation reaction for forming the pyrazine ring. researchgate.net |

Characterization of newly synthesized analogues is performed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to elucidate the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups. rsc.orgmdpi.com

Non-Clinical Investigation of Biological Activities of Pyrazine Derivatives

Pyrazine derivatives are evaluated for a wide range of biological activities. researchgate.net Depending on the therapeutic goal, various in vitro assays are employed to determine target engagement and potency.

Enzyme Inhibition Assays: Many pyrazine-containing compounds have been investigated as enzyme inhibitors, particularly protein kinase inhibitors. nih.gov Assays are typically run to measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). For example, pyrazine derivatives have been designed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer. nih.gov Similarly, they have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), with some derivatives showing IC₅₀ values in the nanomolar range. nih.gov

Receptor Binding Assays: To assess activity at G-protein coupled receptors (GPCRs), radioligand binding assays are commonly used. These assays measure the ability of the test compound to displace a known radioactive ligand from its receptor, providing a measure of binding affinity (Ki). For instance, pyrazole (B372694) derivatives, which are structurally related to pyrazines, have been optimized as potent inverse agonists for the serotonin (B10506) 5-HT₂ₐ receptor. nih.gov

Table 2: Representative In Vitro Biological Activity of Pyrazine Analogues

| Compound Class | Target | Assay Type | Result (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| Pyrazine-based Prolinamides | SHP2 PTP | Enzyme Inhibition | Varies with substitution | nih.gov |

| Nerone-Pyrazine Hybrid | PARP | Enzyme Inhibition | 77 nM | nih.gov |

| Phenyl Pyrazole Derivative | 5-HT₂ₐ Receptor | Platelet Aggregation Inhibition | 8.7 nM | nih.gov |

| Pyrazine Analog | Zika Virus Protease | Enzyme Inhibition | 0.2 µM | nih.gov |

The pyrazine nucleus is a component of many compounds with demonstrated antimicrobial properties. mdpi.com The evaluation of new derivatives typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Activity: Pyrazine derivatives have been tested against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.comnih.gov Some novel triazolo[4,3-a]pyrazine derivatives showed good antibacterial activity, with one compound exhibiting an MIC of 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com

Antifungal Activity: The antifungal potential of pyrazine analogues is often assessed against clinically relevant fungi like Candida albicans and Aspergillus niger. nih.gov Studies have shown that certain pyrazoline derivatives (a related heterocyclic scaffold) exhibit moderate to potent antifungal activity. nih.gov For example, 2,5-dimethylpyrazine (B89654) has demonstrated complete inhibition of mycelial growth of the oomycete Phytophthora capsici at a concentration of 504 µg/mL. mdpi.com

Antimycobacterial Activity: Pyrazinamide (B1679903) is a first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis. This has spurred extensive research into new pyrazine analogues with potential antimycobacterial activity. mdpi.com The mechanism of pyrazinamide involves its conversion to pyrazinoic acid in acidic environments, highlighting the importance of the local pH in its activity. mdpi.com

Table 3: Illustrative Antimicrobial Activity (MIC) of Heterocyclic Compounds

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivative | Escherichia coli | 16 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32 | mdpi.com |

| Pyrazoline derivative | Enterococcus faecalis | 32 | nih.gov |

| Pyrazoline derivative | Candida albicans | 64 | nih.gov |

Ligand-Based and Structure-Based Drug Design Approaches (Computational, non-clinical)

Computational chemistry plays a crucial role in the rational design and optimization of pyrazine derivatives, accelerating the drug discovery process. youtube.com

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical properties of a series of compounds with their biological activities. rsc.org These models can then be used to predict the activity of novel, un-synthesized analogues, helping to prioritize which compounds to make.

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific target. This model can be used to screen virtual libraries for new potential hits. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or cryo-EM), structure-based methods are powerful tools.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. rjpbcs.com Docking studies can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex, guiding the design of new derivatives with improved affinity. For example, docking has been used to study how pyrazine derivatives bind to the allosteric site of the SHP2 protein, revealing a new potential hydrogen bond that could be exploited for inhibitor design. nih.gov

These computational approaches are integral to modern medicinal chemistry, allowing for a more focused and efficient exploration of the chemical space around a lead compound like this compound. nih.gov

Emerging Research Applications and Future Perspectives of 3 Methoxy N Methylpyrazin 2 Amine in Chemical Science

Role as Chemical Building Blocks in Advanced Organic Synthesis

3-Methoxy-N-methylpyrazin-2-amine is a strategically functionalized pyrazine (B50134) that holds considerable promise as a scaffold in advanced organic synthesis. Its utility stems from the distinct reactivity of its substituent groups: the methoxy (B1213986) group, the secondary methylamino group, and the pyrazine ring itself. The electron-donating nature of both the amino and methoxy groups activates the pyrazine ring, making it susceptible to various transformations.

The presence of multiple reaction sites allows for a range of synthetic manipulations. The secondary amine can undergo N-alkylation, acylation, or participate in coupling reactions. The methoxy group can potentially be cleaved to reveal a hydroxyl group, offering another point for modification. Furthermore, the pyrazine ring can be subject to electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered.

Research into related aminopyrazines has demonstrated their value in constructing more complex molecular architectures. For instance, aminopyrazines are known to be key intermediates in the synthesis of various biologically active compounds. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited by synthetic chemists to access novel chemical space.

Applications in Materials Science and Engineering (e.g., Electronic, Optical, Polymeric Materials)

While direct applications of this compound in materials science are not yet extensively documented, the inherent properties of the pyrazine core suggest significant potential. Pyrazine derivatives are known to exhibit interesting electronic and photophysical properties, making them attractive candidates for the development of novel materials.

Electronic Materials: The electron-deficient nature of the pyrazine ring, coupled with the electron-donating substituents in this compound, could lead to materials with useful charge-transport properties. Such "push-pull" systems are of great interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Optical Materials: The extended π-system of the pyrazine ring can give rise to fluorescence and other optical phenomena. Modification of the substituents on the pyrazine core can tune these properties, potentially leading to the development of new dyes, sensors, or nonlinear optical materials.

Polymeric Materials: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The amine and other reactive sites could be used to incorporate the pyrazine unit into a polymer backbone, potentially imparting enhanced thermal stability, conductivity, or specific optical properties to the resulting material.

A summary of potential applications based on the properties of related pyrazine derivatives is presented in the table below.

| Material Type | Potential Application | Rationale |

| Electronic Materials | Organic Light-Emitting Diodes (OLEDs) | The "push-pull" electronic structure could facilitate efficient charge injection and transport, leading to improved device performance. |

| Organic Photovoltaics (OPVs) | The electronic properties may be suitable for use as an electron acceptor or donor material in the active layer of solar cells. | |

| Optical Materials | Fluorescent Probes | The pyrazine core can be functionalized to create molecules that exhibit changes in fluorescence upon binding to specific analytes. |

| Nonlinear Optical (NLO) Materials | The asymmetric electronic distribution could lead to a significant second-order NLO response, useful in optical communications. | |

| Polymeric Materials | High-Performance Polymers | Incorporation of the rigid pyrazine ring into a polymer backbone could enhance thermal stability and mechanical strength. |

| Conductive Polymers | Doping of pyrazine-containing polymers could lead to materials with significant electrical conductivity. |

Development as Precursors for Complex Heterocyclic Systems (e.g., Pteridines)

One of the most significant potential applications of this compound is as a precursor for the synthesis of more complex heterocyclic systems, particularly pteridines. Pteridines are a class of bicyclic heteroaromatic compounds composed of a fused pyrazine and pyrimidine (B1678525) ring system. derpharmachemica.com They are of immense biological importance, with derivatives playing crucial roles as enzyme cofactors and signaling molecules. derpharmachemica.com

The synthesis of pteridines often involves the condensation of a substituted aminopyrazine with a 1,2-dicarbonyl compound or its equivalent. The 2-amino group of this compound is ideally positioned for such cyclization reactions. The methoxy and N-methyl substituents would be carried into the final pteridine (B1203161) structure, providing a handle for further diversification and fine-tuning of the molecule's properties.

For example, condensation with a glyoxal (B1671930) derivative could yield a 6-substituted pteridine, while reaction with an α-keto ester could lead to a 7-oxo-pteridine derivative. The specific reaction conditions and the nature of the dicarbonyl component would determine the final structure of the pteridine. The ability to introduce methoxy and N-methyl groups in a controlled manner is a valuable tool for chemists exploring the structure-activity relationships of pteridine-based compounds.

Contributions to Fundamental Research in Heterocyclic Chemistry

The study of this compound and its reactivity contributes to the fundamental understanding of heterocyclic chemistry. The interplay of the different functional groups on the pyrazine ring presents an interesting case study for examining reaction mechanisms, electronic effects, and spectroscopic properties.

Research into the tautomeric equilibria, protonation sites, and conformational preferences of this molecule can provide valuable data for computational models and a deeper understanding of the intrinsic properties of substituted pyrazines. Furthermore, exploring its coordination chemistry with various metal ions could reveal novel catalytic or sensory applications.

The systematic investigation of the chemical transformations of this compound, such as nucleophilic aromatic substitution of the methoxy group or electrophilic attack on the ring, helps to map the reactivity landscape of this class of compounds. This knowledge is essential for the rational design of new synthetic methodologies and the prediction of the chemical behavior of related heterocyclic systems.

Potential in Chemical Probe Development for Biological Systems (non-clinical)

Chemical probes are small molecules used to study and manipulate biological systems at a molecular level. The development of novel chemical probes is crucial for advancing our understanding of complex biological processes. While clinical applications are outside the scope of this article, the structural features of this compound make it an intriguing scaffold for the design of non-clinical chemical probes.

The pyrazine core can serve as a biocompatible and synthetically tractable framework. The functional groups offer points for the attachment of reporter tags (e.g., fluorophores), affinity labels, or photo-cross-linking agents. For instance, the secondary amine could be used to link the molecule to a solid support for use in affinity chromatography or to a fluorescent dye for imaging applications.

The potential for this molecule to chelate metal ions could also be exploited in the design of probes for metal sensing. The specific binding properties and any associated changes in optical or electrochemical signals could be harnessed to detect and quantify metal ions in biological samples.

The table below outlines some of the key properties of this compound and how they could be leveraged in the design of chemical probes.

| Property | Relevance to Chemical Probe Design |

| Heterocyclic Scaffold | Provides a rigid and predictable three-dimensional structure that can be systematically modified. |

| Secondary Amine | Offers a convenient handle for conjugation to other molecules, such as reporter groups or biomolecules. |

| Methoxy Group | Can be used to modulate the electronic properties and solubility of the probe. It could also be a site for metabolic modification. |

| Potential for Fluorescence | The pyrazine ring system may serve as a core for the development of fluorescent probes with tailored excitation and emission wavelengths. |

| Metal Chelating Ability | The nitrogen atoms of the pyrazine ring and the amino group could coordinate to metal ions, forming the basis for metal sensors. |

Conclusions and Future Research Directions

Summary of Current Knowledge and Research Gaps

Current knowledge about 3-methoxy-N-methylpyrazin-2-amine is largely confined to its basic chemical identity, as cataloged in chemical databases. Information is available on its molecular formula (C₆H₉N₃O), molecular weight, and identifiers like its CAS number (89464-87-9). nih.govglpbio.com Patents mentioning the compound exist, hinting at its use as an intermediate or a component in larger molecular structures, though specific details of its role are not extensively documented. nih.gov

The most significant challenge is the profound gap in the scientific literature regarding its synthesis, spectroscopic characterization, and functional applications. While general synthetic methods for substituted pyrazines are well-established, specific, optimized protocols for this compound are not readily found. dur.ac.uk Furthermore, there is a lack of published data on its biological activities, material properties, and potential roles in coordination chemistry. This scarcity of information presents a clear opportunity for foundational research to characterize the compound and explore its latent potential.

Proposed New Synthetic Strategies and Reaction Discoveries

Future synthetic research should focus on developing efficient, high-yield, and sustainable methods for producing this compound. Building upon known pyrazine (B50134) syntheses, several new strategies can be proposed:

Modern Cross-Coupling Reactions: The core pyrazine structure can be assembled through established condensation reactions. The introduction of the methoxy (B1213986) and methylamino groups could be achieved using advanced cross-coupling methodologies like the Buchwald-Hartwig amination for the N-methylamino group and nucleophilic aromatic substitution (SNAᵣ) for the methoxy group. Investigating various catalysts (e.g., palladium, copper) and ligands could optimize reaction conditions for higher yields and milder conditions. researchgate.net

Green Chemistry Approaches: Exploration of microwave-assisted synthesis could dramatically reduce reaction times and energy consumption. Using greener solvents and developing a one-pot synthesis strategy from readily available precursors would enhance the environmental profile and cost-effectiveness of its production.

Flow Chemistry Synthesis: For controlled and scalable production, developing a continuous flow process would be a significant advancement. This would allow for precise control over reaction parameters, potentially improving yield and purity while enhancing safety.

Discoveries in this area could involve uncovering novel reactivity of the pyrazine ring during these synthetic transformations, potentially leading to new classes of pyrazine derivatives.

Novel Spectroscopic and Computational Investigations

A fundamental characterization of this compound is essential. This should involve a comprehensive spectroscopic and computational analysis.

Advanced Spectroscopic Analysis:

2D NMR Spectroscopy: While standard 1H and 13C NMR are basic requirements, advanced 2D NMR experiments like COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. ROESY or NOESY experiments could provide insights into the spatial arrangement of the substituents. mdpi.com